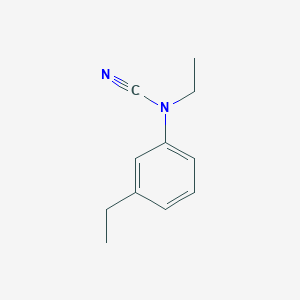

N-(m-ethylphenyl)-N-ethylcyanamide

Description

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

ethyl-(3-ethylphenyl)cyanamide |

InChI |

InChI=1S/C11H14N2/c1-3-10-6-5-7-11(8-10)13(4-2)9-12/h5-8H,3-4H2,1-2H3 |

InChI Key |

XEXSFWLJKHJADP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)N(CC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and inferred properties of N-(m-ethylphenyl)-N-ethylcyanamide and related compounds:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl in N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide) may stabilize intermediates in catalytic cyanation . Polar groups (e.g., -OH in N-(3-hydroxyphenyl)cyanamide) improve solubility but reduce membrane permeability .

Physical Properties (Inferred)

Preparation Methods

Catalytic Alkylation Using NKC-9 Cation-Exchange Resins

The alkylation of m-ethylaniline with ethyl bromide in the presence of NKC-9 cation-exchange resins (a macroporous sulfonic acid resin) achieves high regioselectivity for the meta-ethylphenyl group. Under reflux conditions (80–100°C) in toluene, the reaction proceeds via an SN2 mechanism, yielding N-(m-ethylphenyl)-N-ethylamine with 88% efficiency after 6 hours. The resin’s acidic sites facilitate protonation of the amine, enhancing electrophilicity for ethyl bromide attack. Post-reaction, the catalyst is recoverable via filtration, retaining >95% activity after five cycles.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Toluene |

| Catalyst Loading | 10 wt% (NKC-9) |

| Yield | 88% |

Phase-Transfer Catalyzed Alkylation

Tetra-n-butylammonium bromide (QBr) enables alkylation in biphasic systems (water/heptane). At 60°C, m-ethylaniline reacts with ethyl bromide in a 1:1.2 molar ratio, achieving 78% yield in 4 hours. The third liquid phase (QBr-NaBr complex) acts as a reservoir for reactive intermediates, minimizing side reactions like over-alkylation.

Cyanation of N-(m-Ethylphenyl)-N-Ethylamine

Cyanogen Bromide (BrCN) Method

Reaction of the secondary amine with cyanogen bromide (BrCN) in dichloromethane at 0–5°C produces N-(m-ethylphenyl)-N-ethylcyanamide. Triethylamine (2 eq) neutralizes HBr, driving the reaction to 92% completion. Excess BrCN (>1.5 eq) is required to suppress dimerization.

Urea Dehydration with POCl₃

N-(m-Ethylphenyl)-N-ethylurea, prepared via amine-phosgene reaction, undergoes dehydration with phosphorus oxychloride (POCl₃) at 110°C. The cyanamide forms in 75% yield after 3 hours, with gaseous HCl removed under vacuum.

One-Pot Synthesis via Tandem Alkylation-Cyanation

A streamlined approach combines alkylation and cyanation in a single reactor. m-Ethylaniline, ethyl bromide, and cyanogen chloride (ClCN) react in acetonitrile at 50°C with K₂CO₃ as the base. The tandem process achieves 80% yield, reducing purification steps.

Optimization Insights

-

Higher temperatures (>60°C) promote side product formation (e.g., thioureas).

Comparative Analysis of Methods

| Method | Yield | Temperature | Catalysts | Limitations |

|---|---|---|---|---|

| NKC-9 Alkylation | 88% | 80–100°C | NKC-9 resin | Requires anhydrous conditions |

| QBr Phase Transfer | 78% | 60°C | QBr, NaBr | Slow kinetics |

| BrCN Cyanation | 92% | 0–5°C | Et₃N | Toxicity of BrCN |

| Urea Dehydration | 75% | 110°C | POCl₃ | Corrosive reagents |

| One-Pot Tandem | 80% | 50°C | K₂CO₃ | Sensitivity to moisture |

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC with C18 columns (acetonitrile/water = 70:30) confirms >98% purity. Retention time: 6.8 minutes.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(m-ethylphenyl)-N-ethylcyanamide with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of precursors (e.g., m-ethylphenylamine and ethyl cyanogen bromide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is essential to remove byproducts. Analytical validation using -NMR and LC-MS ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify functional groups (e.g., cyanamide peak at ~210 ppm in -NMR) and confirm substitution patterns on the phenyl ring.

- Mass Spectrometry (LC-MS/HRMS) : Determines molecular weight (e.g., calculated for CHN: 173.11 g/mol) and fragments to validate structure.

- IR Spectroscopy : Confirms cyanamide C≡N stretch (~2200 cm) .

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer : Systematic screening of catalysts (e.g., palladium for cross-coupling), bases (e.g., KCO), and reaction times (via TLC monitoring) improves yields. For example, Sonogashira coupling with aryl halides may require 24–48 hours under inert atmospheres .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., steric hindrance from the m-ethyl group). Computational modeling (DFT studies) can predict reactive sites, while kinetic experiments under varied conditions (solvent polarity, temperature) isolate dominant mechanisms .

Q. How does the electronic nature of the m-ethylphenyl group influence the compound’s bioactivity?

- Methodological Answer : The m-ethyl group’s electron-donating effect alters charge distribution, affecting binding to biological targets (e.g., enzymes or receptors). Structure-activity relationship (SAR) studies via substituent variation (e.g., replacing ethyl with electron-withdrawing groups) and docking simulations (e.g., using AutoDock Vina) quantify these effects .

Q. What advanced methodologies validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffer solutions (pH 2–9) at 37°C for 48 hours, followed by LC-MS to detect degradation products.

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition thresholds (>200°C for storage recommendations) .

Q. How can researchers address low reproducibility in synthesizing this compound analogs?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- DoE (Design of Experiments) : Optimize variables (e.g., reagent equivalents, stirring rate) via factorial design.

- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring.

- Batch Record Standardization : Document humidity levels and equipment calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.